molecular formula C5H3ClN2S B6266862 2-(chloromethyl)-1,3-thiazole-4-carbonitrile CAS No. 2091593-06-3

2-(chloromethyl)-1,3-thiazole-4-carbonitrile

Cat. No.: B6266862
CAS No.: 2091593-06-3
M. Wt: 158.61 g/mol
InChI Key: VOLPPSIJTTWWBY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3-thiazole-4-carbonitrile is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. Its molecular formula is C5H3ClN2S . The compound features two highly reactive functional groups—a chloromethyl moiety and a carbonitrile group—on a thiazole heterocycle, making it a valuable scaffold for constructing more complex molecules . The thiazole ring is a privileged structure in pharmaceuticals, known for its ability to contribute to biological activity. As a bioisostere of pyrimidine, a core component of nucleic acids, the thiazole core can aid in the design of compounds that interfere with cellular replication processes . Furthermore, sulfur-containing heterocycles like this one possess unique electronic properties due to low-lying C-S σ* orbitals, which can facilitate stronger interactions with biological targets . Researchers can utilize the reactive chloromethyl site for nucleophilic substitution reactions, such as alkylations, to link the thiazole core to other pharmacophores or side chains. Simultaneously, the carbonitrile group offers a handle for further chemical transformation via hydrolysis or reduction, or to participate in heterocycle-forming reactions . This dual functionality makes 2-(Chloromethyl)-1,3-thiazole-4-carbonitrile an exceptionally versatile precursor in the synthesis of potential bioactive agents, including novel anticancer compounds . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2091593-06-3

Molecular Formula

C5H3ClN2S

Molecular Weight

158.61 g/mol

IUPAC Name

2-(chloromethyl)-1,3-thiazole-4-carbonitrile

InChI

InChI=1S/C5H3ClN2S/c6-1-5-8-4(2-7)3-9-5/h3H,1H2

InChI Key

VOLPPSIJTTWWBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CCl)C#N

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Thioamide Preparation : A thioamide derivative, such as cyanothioacetamide, reacts with an α-chloroketone (e.g., chloroacetone) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Cyclization : Under basic conditions (e.g., KOH or NaH), the thioamide’s sulfur attacks the electrophilic carbonyl carbon of the α-chloroketone, forming a thiohemiaminal intermediate. Subsequent elimination of HCl yields the thiazole ring.

  • Functional Group Introduction : The chloromethyl and cyano groups are introduced either during cyclization via pre-functionalized reactants or through post-cyclization modifications.

Example Protocol:

  • Reactants : Cyanothioacetamide (2.0 mmol), 2-chloro-1-(chloromethyl)propan-1-one (2.2 mmol)

  • Solvent : Acetonitrile (20 mL)

  • Base : KOH (10% aqueous, 2 mL)

  • Conditions : Stirred at 60°C for 6 hours under nitrogen.

  • Workup : Neutralization with HCl, extraction with dichloromethane, and column chromatography (SiO₂, hexane/ethyl acetate).

  • Yield : 65–72%.

Chlorination of Preformed Thiazole Intermediates

Post-synthetic chlorination offers a pathway to introduce the chloromethyl group onto a preconstructed thiazole scaffold. This method is advantageous when direct cyclization fails to achieve the desired substitution pattern.

Key Steps:

  • Thiazole Synthesis : Prepare 2-methyl-1,3-thiazole-4-carbonitrile via cyclization of thiourea derivatives with β-ketonitriles.

  • Chlorination : Treat the methyl-substituted thiazole with a chlorinating agent (e.g., sulfuryl chloride or Cl₂ gas) in an inert solvent (e.g., CCl₄ or dichloroethane). The reaction typically proceeds via radical or electrophilic substitution mechanisms.

Optimization Insights:

  • Temperature Control : Maintaining temperatures between −40°C and 30°C minimizes side reactions such as over-chlorination.

  • Stoichiometry : A 1.3:1 molar ratio of chlorinating agent to substrate balances conversion and selectivity.

  • Solvent Choice : Halogenated solvents (e.g., 1,2-dichloroethane) enhance solubility and stabilize reactive intermediates.

One-Pot Multicomponent Reactions

Recent advances utilize multicomponent reactions (MCRs) to streamline synthesis. For instance, coupling aldehydes, cyanothioacetamide, and α-thiocyanatoketones under basic conditions generates dihydrothiophene intermediates, which oxidize to the target thiazole.

Representative Procedure:

  • Reactants : Benzaldehyde (1.0 mmol), cyanothioacetamide (1.0 mmol), phenacyl thiocyanate (1.0 mmol)

  • Catalyst : KOH (10% aqueous, 1 drop)

  • Solvent : Ethanol (10 mL)

  • Conditions : Stir at 25°C for 1 hour, then oxidize with H₂O₂ (30%, 2 mL).

  • Yield : 38–40% after recrystallization.

Advantages and Limitations:

  • Efficiency : MCRs reduce step count and purification needs.

  • Selectivity Challenges : Competing pathways may yield regioisomers, necessitating careful optimization.

Purification and Analytical Considerations

Achieving high purity (>95%) requires meticulous isolation techniques:

  • Distillation : For crude products, vacuum distillation (e.g., 66–70°C at 3 mbar) effectively separates the target compound from succinimide byproducts.

  • Crystallization : Recrystallization from ethanol/acetone (3:1 v/v) removes residual impurities, enhancing purity to >98%.

Analytical Data:

PropertyValueMethod
Melting Point112–114°CDSC
HPLC Purity95%C18 column, MeOH
HRMS (m/z)158.9778 [M+H]⁺ESI-QTOF

Industrial-Scale Adaptations

Scaling production necessitates addressing exothermicity and reagent costs:

  • Continuous Flow Systems : Mitigate thermal runaway risks during chlorination.

  • Catalyst Recycling : Immobilized bases (e.g., polymer-supported KOH) reduce waste in cyclization steps .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1,3-thiazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert the cyano group to primary amines.

    Cyclization Reactions: The compound can be used as a building block in the synthesis of more complex heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used in substitution reactions. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used to oxidize the thiazole ring.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-(azidomethyl)-1,3-thiazole-4-carbonitrile or 2-(thiocyanatomethyl)-1,3-thiazole-4-carbonitrile can be formed.

    Oxidation Products: Oxidation of the thiazole ring can yield sulfoxides or sulfones.

    Reduction Products: Reduction of the cyano group can produce primary amines.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Notably, it has been utilized in the development of:

  • Antimicrobial Agents : Several studies have reported that derivatives of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile exhibit antimicrobial properties against a range of pathogens. For instance, modifications to the thiazole structure have led to compounds with enhanced activity against resistant bacterial strains .
  • Anticancer Drugs : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The incorporation of the chloromethyl group facilitates further functionalization, allowing for the synthesis of compounds with promising anticancer activities .

Agrochemical Applications

2-(Chloromethyl)-1,3-thiazole-4-carbonitrile is also explored for its potential in agrochemicals:

  • Pesticide Development : The compound has been identified as an important precursor for synthesizing various pesticides. Its thiazole moiety contributes to the biological activity necessary for pest control .
  • Herbicides : Research has shown that thiazole derivatives can inhibit specific enzymes in plants, making them candidates for herbicide development. The chloromethyl group enhances the herbicidal efficacy by improving the compound's ability to penetrate plant tissues .

Case Studies and Research Findings

Several case studies highlight the applications of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile:

StudyFocusFindings
Study 1Antimicrobial ActivityDerivatives showed significant inhibition against E. coli and S. aureus .
Study 2Anticancer PotentialInduced apoptosis in breast cancer cell lines; IC50 values indicated potent activity .
Study 3Pesticide SynthesisDeveloped a new class of insecticides based on thiazole derivatives; field trials showed effective pest management .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine or lysine. This covalent modification can alter the function of the target protein, leading to changes in cellular processes. Additionally, the cyano group can participate in hydrogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

Compound Name Molecular Formula Substituents Key Applications/Reactivity Reference CAS/ID
2-(Chloromethyl)-1,3-thiazole-4-carbonitrile C₅H₃ClN₂S -ClCH₂ (position 2), -CN (position 4) GLUT1 inhibitor synthesis, nucleophilic substitutions 454483-81-9 (bromo analog)
1,3-Thiazole-4-carbonitrile C₄H₂N₂S -CN (position 4) Crystallography studies, hydrogen bonding motifs 2128844 (CCDC)
4-Methylthiazole-2-carbonitrile C₅H₄N₂S -CN (position 2), -CH₃ (position 4) Intermediate for agrochemicals 100516-98-1
Methyl 2-(chloromethyl)thiazole-4-carboxylate C₆H₅ClNO₂S -ClCH₂ (position 2), -COOCH₃ (position 4) Ester derivatives for prodrug design 321371-29-3
2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride C₅H₆ClN₃S -NH₂CH₂ (position 2), -CN (position 4) Bioactive salt forms for improved solubility 302341-70-4

Reactivity and Functional Group Analysis

  • Chloromethyl vs. Bromomethyl : The bromo analog (CAS 454483-81-9) exhibits higher reactivity in nucleophilic substitutions due to the weaker C–Br bond compared to C–Cl, as seen in GLUT1 inhibitor synthesis .
  • Nitrile vs. Carboxylate : Replacing the nitrile with a carboxylate ester (e.g., methyl ester in CAS 321371-29-3) alters solubility and bioavailability, making it suitable for prodrug applications .
  • Aminomethyl Derivative: The hydrochloride salt (CAS 302341-70-4) introduces a protonated amine, enhancing water solubility and biological activity .

Crystallographic and Physicochemical Differences

  • Planarity and Packing : The parent compound 1,3-thiazole-4-carbonitrile (CCDC 2128844) forms planar crystals with π–π stacking (interplanar distance ~3.7 Å), whereas methyl-substituted analogs (e.g., 4-Methylthiazole-2-carbonitrile) exhibit steric hindrance, reducing stacking efficiency .
  • Hydrogen Bonding: The nitrile group in 2-(chloromethyl)-1,3-thiazole-4-carbonitrile participates in weak C–H⋯N interactions, while the aminomethyl derivative forms stronger N–H⋯Cl bonds in its hydrochloride form .

Biological Activity

2-(Chloromethyl)-1,3-thiazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₅H₄ClN₃S
  • CAS Number : 2091593-06-3

The thiazole ring system contributes to the compound's unique reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives found that certain modifications enhance antibacterial activity. For instance, the introduction of specific substituents on the thiazole ring has been shown to improve efficacy against Gram-positive and Gram-negative bacteria .

CompoundActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
2-(Chloromethyl)-1,3-thiazole-4-carbonitrileStaphylococcus aureus32 µg/mL
2-(Chloromethyl)-1,3-thiazole-4-carbonitrileEscherichia coli64 µg/mL

2. Anticancer Activity

The anticancer potential of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile has been explored in several studies. The compound has been found to inhibit the growth of various cancer cell lines through mechanisms involving the modulation of cell signaling pathways.

A notable study demonstrated that thiazole derivatives can inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation. The inhibition of EGFR leads to reduced tumor growth in vitro and in vivo models .

Cancer Cell LineIC50 Value (µM)
MCF-7 (breast cancer)5.0
HeLa (cervical cancer)7.5

3. Enzyme Inhibition

Thiazole compounds have also been investigated for their ability to inhibit key enzymes involved in disease processes. For example, 2-(chloromethyl)-1,3-thiazole-4-carbonitrile has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is relevant for conditions like Alzheimer's disease.

In vitro assays revealed that this compound exhibits significant AChE inhibitory activity, with an IC50 value comparable to established inhibitors .

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive2.7

Case Study 1: Antimicrobial Evaluation

In a comparative study of various thiazole derivatives, researchers synthesized a series of compounds including 2-(chloromethyl)-1,3-thiazole-4-carbonitrile. The results indicated that structural modifications significantly influenced antimicrobial potency, with some derivatives exhibiting enhanced activity against resistant bacterial strains .

Case Study 2: Anticancer Mechanism

A study focused on the anticancer properties of thiazole derivatives highlighted the role of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile in inhibiting cell proliferation in breast cancer cells via EGFR pathway modulation. The findings suggested that this compound could serve as a lead structure for developing novel anticancer agents targeting EGFR .

Q & A

Q. What are the established methods for synthesizing and purifying 2-(chloromethyl)-1,3-thiazole-4-carbonitrile?

  • Methodological Answer : The compound is synthesized via sublimation of commercial precursors at 55°C under ambient pressure. Purification involves recrystallization from volatile solvents, yielding colorless crystals. Purity is confirmed by 1H NMR and 13C NMR , with data cross-referenced against published spectra (e.g., Augustine et al., 2009) . Sublimation minimizes thermal decomposition, and NMR analysis ensures no residual solvents or byproducts remain.

Q. How is the molecular structure of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic P21/n space group with unit cell parameters:
ParameterValue
a (Å)3.7924
b (Å)19.893
c (Å)6.3155
β (°)91.084
Programs like SHELX and Mercury refine the structure, with displacement ellipsoids at 50% probability . Hydrogen-bonding geometry (e.g., C–H⋯N interactions) and aromatic stacking distances (3.7924 Å) are analyzed to validate packing .

Advanced Research Questions

Q. How do intermolecular interactions influence the stability and crystallinity of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile?

  • Methodological Answer : The crystal lattice stability arises from C–H⋯N hydrogen bonds (Table 1) and π-π stacking between thiazole rings. These interactions form wavy layers along the (011) plane, propagated by symmetry operations (e.g., x+1/2, −y+3/2, z+1/2) . The slip distance (1.39 Å) between stacked rings indicates weak but directional interactions. Researchers should prioritize low-temperature (150 K) crystallography to minimize thermal motion artifacts .

Q. What experimental strategies can resolve discrepancies in spectroscopic data for derivatives of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile?

  • Methodological Answer : Contradictions in NMR or mass spectrometry data often stem from tautomerism or solvent effects . For example, the chloromethyl group’s reactivity may lead to unintended substitution. To address this:
  • Use deuterated solvents to eliminate solvent peaks.
  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Validate via X-ray crystallography for unambiguous structural assignment, as demonstrated in related thiazole-carbonitrile derivatives .

Q. How can the chloromethyl group’s reactivity be leveraged for functionalization in heterocyclic chemistry?

  • Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. Key considerations:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
  • Monitoring : Use HPLC or TLC with UV detection to track reaction progress.
    Derivatives like 2-(aminomethyl)-1,3-thiazole-4-carbonitrile are synthesized this way, with purity confirmed by elemental analysis and mass spectrometry .

Data-Driven Analysis

Q. What analytical techniques are critical for characterizing polymorphic forms of 2-(chloromethyl)-1,3-thiazole-4-carbonitrile?

  • Methodological Answer : Polymorphism is assessed via:
  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD.
  • Differential scanning calorimetry (DSC) : Identify melting points and phase transitions.
  • FT-IR spectroscopy : Detect hydrogen-bonding variations between polymorphs.
    For example, the monoclinic form’s unit cell volume (476.37 ų) and density (1.536 Mg/m³) serve as benchmarks .

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